6-(Difluoromethoxy)pyridin-2-amine dihydrochloride

Lipophilicity Regioisomer Drug design

Researchers requiring a water-soluble, 6-position regioisomer for aqueous-phase synthesis often struggle with the poor solubility of the free base. This dihydrochloride salt (CAS 1779124-41-2) resolves that bottleneck. - Direct Use in Aqueous Media: Dissolves readily for amide coupling, reductive amination, and DEL chemistry without co-solvent optimization. - Defined SMYD2 SAR: Delivers inhibitors with IC50 values in the 119-403 nM range, enabling systematic exploration of moderate-affinity chemical probes. - Scalable Route: Protocols from 41 patents reduce route-scouting time for process chemistry scale-up beyond gram quantities.

Molecular Formula C6H8Cl2F2N2O
Molecular Weight 233.04
CAS No. 1779124-41-2
Cat. No. B2743113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)pyridin-2-amine dihydrochloride
CAS1779124-41-2
Molecular FormulaC6H8Cl2F2N2O
Molecular Weight233.04
Structural Identifiers
SMILESC1=CC(=NC(=C1)OC(F)F)N.Cl.Cl
InChIInChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-3-1-2-4(9)10-5;;/h1-3,6H,(H2,9,10);2*1H
InChIKeyYKOFNFKJCQKIRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Difluoromethoxy)pyridin-2-amine Dihydrochloride (CAS 1779124-41-2): Core Properties and Procurement Baseline


6-(Difluoromethoxy)pyridin-2-amine dihydrochloride (CAS 1779124-41-2) is the dihydrochloride salt of a fluorinated 2-aminopyridine building block bearing a difluoromethoxy (–OCF₂H) substituent at the 6-position. The free base (CAS 1131007-43-6, C₆H₆F₂N₂O, MW 160.12) has a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 48.1 Ų [1]. The dihydrochloride salt (C₆H₈Cl₂F₂N₂O, MW 233.04) is the preferred commercial form for applications requiring enhanced aqueous solubility, with purities up to 98% (HPLC) available from multiple vendors . The compound is classified under GHS as causing skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) [1], and is supplied exclusively for research and further manufacturing use .

Why 6-(Difluoromethoxy)pyridin-2-amine Dihydrochloride Cannot Be Interchanged with Positional Isomers or the Free Base


The four regioisomers of difluoromethoxypyridin-2-amine (3-, 4-, 5-, and 6-substituted) are not interchangeable building blocks: the position of the –OCF₂H group alters both the computed lipophilicity (XLogP3-AA = 1.8 for the 6-isomer [1] versus consensus LogP ~1.21–1.85 for other isomers [2]) and the steric/electronic environment around the reactive 2-amino group. The 6-position places the difluoromethoxy substituent adjacent to the pyridine nitrogen, directly modulating the pKa of the conjugated acid and the nucleophilicity of the amine. Furthermore, the dihydrochloride salt form—commercially established for the 6-isomer [3]—offers quantitatively different handling properties (aqueous solubility, weight-based stoichiometry) compared with the free base, which can alter reaction yields and purification workflows if substitution is attempted without adjustment [3]. These differences are elaborated with quantitative evidence below.

Quantitative Differentiation Evidence for 6-(Difluoromethoxy)pyridin-2-amine Dihydrochloride Versus Closest Analogs


Computed Lipophilicity (LogP) of the 6-Isomer Versus 3-, 4-, and 5-Regioisomers

The 6-(difluoromethoxy) regioisomer exhibits a distinct computed lipophilicity profile compared with the other three positional isomers. PubChem reports an XLogP3-AA of 1.8 for the 6-isomer free base [1], while the 5-isomer is consistently reported with LogP values of 1.20–1.29 across multiple databases . The 4-isomer has a reported LogP of 1.05 [2], and the 3-isomer has a LogP of 1.85 [3]. The 6-isomer thus occupies a mid-to-high lipophilicity range among the four regioisomers, which may influence membrane permeability and target engagement in derived lead compounds [4].

Lipophilicity Regioisomer Drug design Physicochemical property

Dihydrochloride Salt Form: Solubility and Handling Advantage Over the Free Base

The dihydrochloride salt (MW 233.04, C₆H₈Cl₂F₂N₂O) provides a quantifiable handling advantage over the free base (MW 160.12) for aqueous-phase reactions. The dihydrochloride form carries a LogP of 2.11 (computed for the salt species) versus XLogP3-AA of 1.8 for the free base [1], but the critical distinction is the increased aqueous solubility conferred by the doubly protonated state, which reduces the need for organic co-solvents in coupling and cyclization reactions. The higher molecular weight (233.04 vs. 160.12 g/mol, a 45.5% increase) also reduces relative weighing errors for small-scale reactions [1]. The free base of the 6-isomer is a liquid at ambient temperature , while the dihydrochloride is a solid, further simplifying handling and storage .

Salt form Solubility Aqueous chemistry Weighing accuracy

SMYD2 Inhibitor Scaffold: Quantitative Potency Differentiation by Regioisomeric Position of the OCF₂H Group

In Bayer's US10023539 patent series, compounds incorporating the 6-(difluoromethoxy)pyridin-2-amine scaffold demonstrated distinct SMYD2 inhibitory potency compared with analogs employing 3- or 5-OCF₂H regioisomers. Compound BDBM283175 (racemic, Example 20), bearing the 6-OCF₂H pyridin-2-amine core, exhibited an IC₅₀ of 247 nM in the SMYD2 scintillation proximity assay (SPA) at pH 9.0 and 403 nM in the cellular In-Cell Western (ICW) assay [1]. In contrast, BDBM283194 (5-OCF₂H core) showed IC₅₀ = 5.55 nM (SPA) and BDBM283143 (3-OCF₂H core) showed IC₅₀ = 2.64 nM (ICW) [2]. This ~45- to 150-fold potency difference is attributable to the regioisomeric placement of the OCF₂H group, which alters the vector of the hinge-binding motif and the overall geometry of the inhibitor within the SMYD2 active site [3].

SMYD2 Methyltransferase inhibitor Kinase Structure-activity relationship Patent US10023539

Patent Portfolio Density: 41 Patents Reference the 6-(Difluoromethoxy)pyridin-2-amine Scaffold

The 6-(difluoromethoxy)pyridin-2-amine scaffold (free base InChIKey: QMOFLAKXMLKVTC-UHFFFAOYSA-N) is referenced in 41 patents according to PubChemLite [1], indicating substantial industrial investment and validated synthetic accessibility. This exceeds the patent footprint typically observed for the 4- and 5-regioisomers (for which dedicated patent searches return fewer direct hits). The high patent count reflects the scaffold's demonstrated utility across multiple therapeutic programs including SMYD2 inhibition (US10023539), biheteroaryl compounds for neurodegenerative diseases (WO2014059383) [2], and PI3 kinase modulation [3]. Procurement of the 6-isomer dihydrochloride thus provides access to a building block with pre-validated synthetic routes and demonstrated scalability in industrial medicinal chemistry.

Patent landscape Scaffold Intellectual property Medicinal chemistry

Commercially Available Purity Grades: 98% (Dihydrochloride) Versus 95% (Free Base)

The dihydrochloride salt of the 6-isomer is commercially available at 98% purity (HPLC) from multiple vendors including Leyan , whereas the free base of the 6-isomer is typically supplied at 95% purity . The dihydrochloride salt of the 5-isomer is offered at 96% purity , and the 3-isomer free base is typically supplied at 95% . The 98% purity specification for the 6-isomer dihydrochloride reduces the burden of pre-reaction purification (e.g., column chromatography or recrystallization) and improves batch-to-batch consistency in multi-step syntheses where impurity carryover can affect downstream yields.

Purity Batch consistency Analytical specification Procurement

Recommended Research and Industrial Application Scenarios for 6-(Difluoromethoxy)pyridin-2-amine Dihydrochloride


SMYD2 and Related Methyltransferase Inhibitor Lead Optimization

The 6-(difluoromethoxy)pyridin-2-amine scaffold delivers SMYD2 inhibitors with IC₅₀ values in the 119–403 nM range [1], a potency window distinct from the sub-10 nM activity observed with 3- and 5-OCF₂H congeners [2]. This makes the 6-isomer dihydrochloride the preferred starting material for programs seeking moderate-affinity SMYD2 chemical probes where excessive target engagement may confound cellular phenotype interpretation. The solid dihydrochloride form facilitates precise weighing for parallel synthesis libraries [3].

Aqueous-Phase Derivatization and Salt-Metathesis Workflows

The dihydrochloride salt form (MW 233.04) dissolves readily in water and aqueous buffer systems, enabling direct use in amide coupling, reductive amination, and Buchwald–Hartwig reactions without pre-neutralization or organic co-solvent optimization [3]. This contrasts with the free base (liquid, MW 160.12), which requires organic solvents for homogeneous reaction conditions . Researchers conducting bioconjugation or DNA-encoded library (DEL) chemistry in aqueous media benefit from the salt form's ready solubility [3].

Structure-Activity Relationship (SAR) Studies Requiring Controlled Lipophilicity Tuning

With a computed XLogP3-AA of 1.8 for the free base scaffold [4], the 6-isomer occupies a lipophilicity range that is ~0.5 log units higher than the 4- and 5-isomers (LogP 1.05–1.29) [5] and ~0.05 units lower than the 3-isomer (LogP 1.85) [6]. This incremental lipophilicity difference enables SAR exploration where each regioisomer contributes a distinct ΔLogP to the final compound, directly impacting cLogD₇.₄ and predicted membrane permeability. The 6-isomer dihydrochloride thus serves as the entry point for a systematic regioisomeric SAR matrix.

Multi-Gram Scale-Up Leveraging Established Patent Routes

The scaffold's presence in 41 patents [7] provides a rich repository of experimental procedures, impurity profiles, and crystallization conditions. Process chemists scaling the 6-isomer dihydrochloride beyond gram quantities can reference established protocols from Bayer's US10023539 (SMYD2 program) [1] and Genentech's WO2014059383 [8], reducing route-scouting time and minimizing the risk of unexpected exotherms or impurity formation during scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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